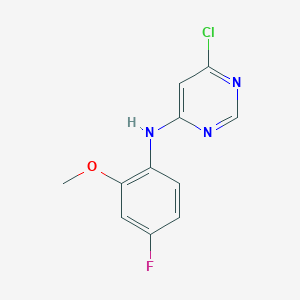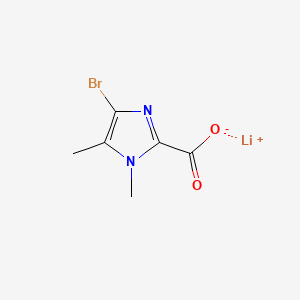amine hydrochloride](/img/structure/B13485587.png)
[(1R)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-bromophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C10H15BrClN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the para position and the ethylamine moiety is attached to the chiral center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromophenyl)ethylamine hydrochloride typically involves the following steps:
Bromination: The starting material, phenethylamine, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Chiral Resolution: The resulting bromophenethylamine is subjected to chiral resolution to obtain the desired (1R)-enantiomer.
Ethylation: The chiral bromophenethylamine is then reacted with ethyl halide under basic conditions to introduce the ethyl group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (1R)-1-(4-bromophenyl)ethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of efficient catalysts and purification techniques.
化学反応の分析
Types of Reactions
(1R)-1-(4-bromophenyl)ethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups such as hydrogen or alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles like hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: Formation of 4-bromoacetophenone or 4-bromobenzaldehyde.
Reduction: Formation of ethylphenethylamine or other alkyl derivatives.
Substitution: Formation of 4-hydroxyphenethylamine or 4-aminophenethylamine.
科学的研究の応用
Chemistry
(1R)-1-(4-bromophenyl)ethylamine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of brominated phenethylamines on biological systems. It is also used in the development of new drugs targeting specific receptors.
Medicine
The compound has potential applications in medicinal chemistry for the development of drugs with specific pharmacological activities. It is investigated for its potential use in treating neurological disorders.
Industry
In the industrial sector, (1R)-1-(4-bromophenyl)ethylamine hydrochloride is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1R)-1-(4-bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine substituent and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems, leading to its effects on biological processes.
類似化合物との比較
Similar Compounds
- ®-(+)-1-(4-Bromophenyl)ethylamine
- (S)-(-)-1-(4-Bromophenyl)ethylamine
- 4-Bromo-α-methylbenzylamine
Uniqueness
(1R)-1-(4-bromophenyl)ethylamine hydrochloride is unique due to its specific chiral configuration and the presence of both bromine and ethylamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C10H15BrClN |
|---|---|
分子量 |
264.59 g/mol |
IUPAC名 |
(1R)-1-(4-bromophenyl)-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-3-12-8(2)9-4-6-10(11)7-5-9;/h4-8,12H,3H2,1-2H3;1H/t8-;/m1./s1 |
InChIキー |
DNBJZFKGEZBTAM-DDWIOCJRSA-N |
異性体SMILES |
CCN[C@H](C)C1=CC=C(C=C1)Br.Cl |
正規SMILES |
CCNC(C)C1=CC=C(C=C1)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


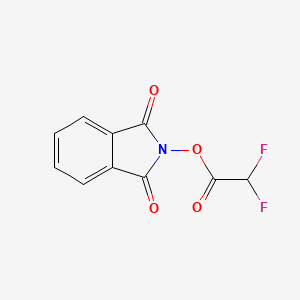
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)
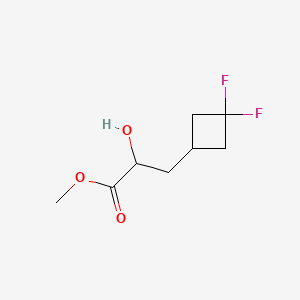
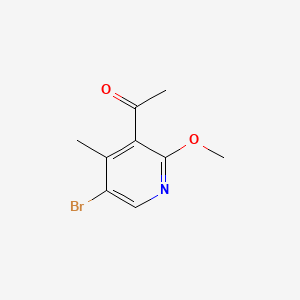
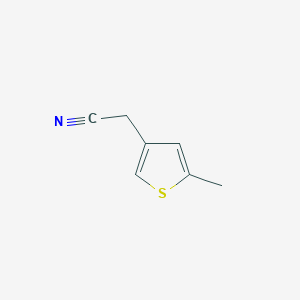
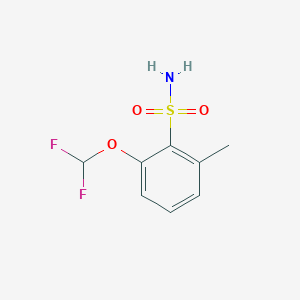
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
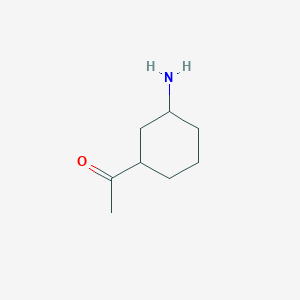
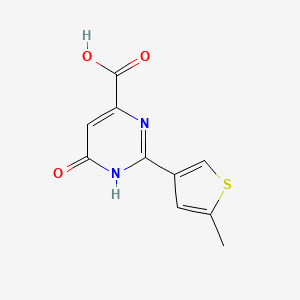
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)


